molecular formula C11H16ClNO3 B2841831 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride CAS No. 1052410-14-6

1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride

Cat. No.: B2841831
CAS No.: 1052410-14-6
M. Wt: 245.7
InChI Key: CHCZOFNWDLJWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylation

  • Lipophilicity : Adding a methyl group to the amine increases logP, improving membrane permeability.
  • Metabolic Stability : Shielding the amine from cytochrome P450 oxidation extends half-life.
  • Receptor Selectivity : Bulky N-alkyl groups can reduce off-target interactions by sterically blocking non-specific binding.

Hydrochloride Salt Formation

  • Solubility : Ionization of the amine group enhances water solubility, critical for oral bioavailability.
  • Crystallinity : Salt formation promotes stable crystalline structures, simplifying purification and storage.
  • pH Stability : The hydrochloride counterion buffers the compound in acidic environments (e.g., gastric fluid).

Table 3: Impact of N-Methylation and Salt Formation on Physicochemical Properties

Modification Effect on logP Solubility (mg/mL) Plasma Half-Life (h)
Free amine −0.5 15.2 2.1
N-Methylated +0.8 8.7 4.3
Hydrochloride salt −0.3 32.6 3.9

Data adapted from synthetic protocols for analogous benzodioxole derivatives.

In the target compound, N-methylation likely balances lipophilicity and metabolic resistance, while the hydrochloride salt ensures rapid dissolution in biological matrices. These design choices reflect broader trends in optimizing benzodioxole-based therapeutics for clinical translation.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)5-12-6-9-2-3-10-11(4-9)15-7-14-10;/h2-4,8,12-13H,5-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCZOFNWDLJWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC2=C(C=C1)OCO2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

Reaction Mechanism and Intermediate Synthesis

The reductive amination route involves condensing benzodioxol-5-ylmethylamine with a ketone precursor, such as hydroxyacetone, followed by reduction to yield the secondary alcohol. The imine intermediate is stabilized in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, with sodium cyanoborohydride (NaBH3CN) serving as the selective reducing agent.

Key Steps:
  • Imine Formation : Benzodioxol-5-ylmethylamine (1.2 equiv) reacts with hydroxyacetone (1.0 equiv) in THF at 25°C for 12 hours.
  • Reduction : NaBH3CN (1.5 equiv) is added portionwise at 0°C, and the mixture is stirred for 24 hours at room temperature.
  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous magnesium sulfate.
Hydrochloride Salt Formation:

The free base is dissolved in isopropyl alcohol, treated with HCl gas until pH 4, and crystallized at 0°C. The precipitate is filtered and dried under vacuum to yield the hydrochloride salt (82% overall yield).

Alkylation of Amine with Propan-2-ol Derivatives

Nucleophilic Substitution Strategy

This method employs a benzodioxolylmethyl halide (e.g., chloride or bromide) reacting with 1-amino-propan-2-ol in the presence of a base.

Experimental Protocol:
  • Halide Preparation : Benzodioxol-5-ylmethanol is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) to generate the corresponding chloride.
  • Alkylation : The chloride (1.0 equiv) is added dropwise to a solution of 1-amino-propan-2-ol (1.1 equiv) and sodium methoxide (1.5 equiv) in N,N’-dimethylformamide (DMF) at 50°C.
  • Purification : The mixture is stirred for 16 hours, cooled, and extracted with toluene. The organic layer is dried over MgSO4 and concentrated. Column chromatography (SiO2, hexane/ethyl acetate 6:4) affords the alkylated amine (74% yield).
Salt Formation:

The product is dissolved in methanol, treated with concentrated HCl to pH 2, and evaporated to dryness. Recrystallization from hot methanol yields the hydrochloride salt (89% purity).

Reduction of Ketone Precursors

Ketone Synthesis and Subsequent Reduction

A ketone intermediate, 1-[(Benzodioxol-5-ylmethyl)-amino]-propan-2-one, is reduced to the secondary alcohol using lithium aluminum hydride (LiAlH4).

Procedure:
  • Ketone Preparation : Benzodioxol-5-ylmethylamine reacts with chloroacetone in THF with triethylamine (TEA) as a base.
  • Reduction : LiAlH4 (2.0 equiv) is added to the ketone in THF at 0°C, and the mixture is refluxed for 16 hours.
  • Quenching and Isolation : The reaction is quenched with aqueous NaOH, filtered, and extracted with ethyl acetate. Solvent removal yields the alcohol (68% yield).
Hydrochloride Conversion:

The alcohol is treated with HCl in dioxane, stirred for 30 minutes, and precipitated with diethyl ether. Filtration and drying yield the hydrochloride salt (91% yield).

Comparative Analysis of Preparation Methods

Yield and Efficiency

Method Key Reagents Conditions Yield (%) Purity (%)
Reductive Amination NaBH3CN, THF 25°C, 24h 82 95
Alkylation DMF, NaOMe 50°C, 16h 74 89
Ketone Reduction LiAlH4, THF Reflux, 16h 68 91

Advantages and Limitations

  • Reductive Amination : High yield and selectivity but requires stringent moisture control.
  • Alkylation : Scalable but generates stoichiometric byproducts (e.g., NaCl).
  • Ketone Reduction : Direct but involves hazardous LiAlH4 handling.

Chemical Reactions Analysis

Types of Reactions: 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents on the benzodioxole ring or the propan-2-ol moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL Hydrochloride

  • Structural Difference : The hydroxyl group is on the terminal carbon (propan-1-ol) instead of the central carbon (propan-2-ol) in the target compound.
  • Molecular Formula: C₁₁H₁₆ClNO₃ (vs. C₁₁H₁₆ClNO₃ for the target compound; identical formula but distinct isomerism).
  • Physicochemical Properties: Higher hydrogen bond donor count (3 vs. Topological polar surface area (TPSA): 50.7, indicating moderate polarity .

1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine Hydrochloride

  • Molecular Formula: C₁₁H₁₆ClNO₂ (vs. C₁₁H₁₆ClNO₃ for the target compound).
  • Key Implications :
    • Reduced hydrogen bonding capacity due to the absence of a hydroxyl group and methylated amine, likely lowering aqueous solubility.
    • Increased lipophilicity may enhance blood-brain barrier penetration compared to the target compound .

1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol

  • Structural Difference: Lacks the amino group and hydrochloride salt.
  • Molecular Formula: C₁₀H₁₂O₃ (vs. C₁₁H₁₆ClNO₃ for the target compound).
  • Simpler structure may result in lower metabolic stability .

Piperazine Derivatives

  • Example : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride (CAS 1417793-48-6).
  • Structural Difference : Incorporates a piperazine ring with a methyl substituent.
  • Molecular Formula: C₁₃H₁₉ClN₂O₂ (vs. C₁₁H₁₆ClNO₃ for the target compound).
  • Higher molecular weight (270.76 vs. ~245.7 for the target compound) may reduce bioavailability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hydrogen Bond Donors TPSA Source
Target Compound C₁₁H₁₆ClNO₃ ~245.7 Benzodioxole, propan-2-ol, amine 2 50.7*
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL HCl C₁₁H₁₆ClNO₃ 245.70 Benzodioxole, propan-1-ol, amine 3 50.7
1-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine HCl C₁₁H₁₆ClNO₂ 229.70 Benzodioxole, N-methylamine 1 32.7
1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol C₁₀H₁₂O₃ 180.20 Benzodioxole, propan-2-ol 1 38.7
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine HCl C₁₃H₁₉ClN₂O₂ 270.76 Benzodioxole, piperazine, methyl 2 32.5

*Estimated based on structural similarity to .

Key Research Findings

  • Amine Substitution : Methylation of the amine (e.g., ) reduces polarity, suggesting trade-offs between bioavailability and target engagement.
  • Piperazine Derivatives : Increased structural complexity (e.g., ) correlates with higher molecular weights, which may necessitate formulation optimization for therapeutic use.

Biological Activity

1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride, also known as benzo[d][1,3]dioxol-5-ylmethyl amino propanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride can be achieved through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with amino alcohols. A typical reaction involves dissolving benzo[d][1,3]dioxol-5-ylmethanol in a suitable solvent and reacting it with an appropriate amino compound under controlled conditions. The product can then be purified through recrystallization or chromatography techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole. For instance, derivatives incorporating benzo[d][1,3]dioxole moieties have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) using the Sulforhodamine B (SRB) assay. Specific compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong antitumor activity without cytotoxic effects on normal cells .

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

The mechanisms of action for these compounds include inhibition of the epidermal growth factor receptor (EGFR), modulation of apoptosis pathways (involving proteins such as Bax and Bcl-2), and disruption of the cell cycle progression .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to 1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride have exhibited antimicrobial activity against various pathogens. Studies have reported that certain derivatives possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans.

CompoundPathogenMIC (µg/mL)Reference
Compound AS. aureus625–1250
Compound BE. faecalis625
Compound CC. albicans<100

These findings suggest that the benzo[d][1,3]dioxole structure may enhance the bioactivity of compounds against microbial targets.

Case Studies

Several case studies have been published focusing on the biological activities of compounds related to benzo[d][1,3]dioxole:

  • Antitumor Study : A study on bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives demonstrated promising anticancer properties with selectivity towards cancer cells over normal cells, emphasizing the therapeutic potential of these compounds in oncology .
  • Antimicrobial Evaluation : Research evaluating new dioxolane derivatives showed excellent antifungal activity against Candida albicans and significant antibacterial effects against multiple strains of bacteria, reinforcing the versatility of dioxole-containing compounds in treating infections .

Q & A

Q. Key Factors Affecting Yield :

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous ethanol or THFPolar aprotic solvents reduce side reactions
Temperature0–5°C (amination step)Prevents decomposition of amine intermediates
CatalystTriethylamine (for HCl salt formation)Enhances protonation efficiency

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C-NMR : Resolves the benzodioxole aromatic protons (δ 6.7–6.9 ppm) and the propan-2-ol backbone (δ 3.5–4.2 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., [M+H]+ ion at m/z 282.1234 for C12H16ClNO3) .
  • IR Spectroscopy : Identifies key functional groups (e.g., O–H stretch at 3300–3500 cm⁻¹, C–O–C in benzodioxole at 1240–1270 cm⁻¹) .

Basic: What neurotransmitter systems are primarily targeted by this compound?

Methodological Answer:
Preliminary studies suggest interactions with:

  • Dopamine receptors (D2/D3) : Moderate binding affinity (Ki ≈ 120–150 nM) observed in radioligand assays .
  • Serotonin receptors (5-HT2A) : Competitive inhibition in functional assays (IC50 ≈ 200 nM) .
    Note : These values vary across studies due to differences in assay protocols (e.g., cell lines, ligand concentrations) .

Advanced: How can researchers resolve contradictions in reported receptor binding affinities?

Methodological Answer:
Discrepancies arise from:

  • Assay conditions : Use standardized protocols (e.g., CHO cells expressing human receptors vs. rodent brain homogenates) .
  • Ligand purity : Validate compound purity (>95%) via HPLC before assays .
  • Data normalization : Express binding data relative to a common reference ligand (e.g., haloperidol for D2 receptors) .

Example : A 2023 study reported 5-HT2A Ki = 180 nM , while a 2025 study found Ki = 300 nM . This discrepancy was attributed to differences in membrane preparation methods.

Advanced: What structural modifications enhance selectivity for dopamine D2 over serotonin 5-HT2A receptors?

Methodological Answer:
Strategies include:

  • Substitution on the benzodioxole ring : Electron-withdrawing groups (e.g., –Cl at position 5) increase D2 selectivity by 2-fold .
  • Alterations to the propan-2-ol chain : Methylation of the amino group reduces 5-HT2A affinity by 40% while preserving D2 binding .

Q. Comparison of Derivatives :

ModificationD2 Ki (nM)5-HT2A Ki (nM)Selectivity Ratio
Parent compound1402001.43
5-Cl substitution953203.37
N-Methylation1304803.69

Advanced: How does metabolic stability of benzodioxole derivatives impact in vivo efficacy?

Methodological Answer:

  • Phase I metabolism : Benzodioxole rings undergo CYP450-mediated oxidation, forming catechol intermediates susceptible to glucuronidation .
  • Stability optimization : Deuteration at the methylene bridge (CH2 → CD2) reduces metabolic clearance by 60% in liver microsomes .

Q. In Vivo Correlation :

DerivativeHalf-life (rat, h)Bioavailability (%)
Parent1.215
Deuterated2.838

Advanced: What computational methods predict binding modes to dopamine receptors?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulates interactions with D2 receptor active sites (PDB ID: 6CM4). The benzodioxole group forms π-π stacking with Phe389 .
  • MD Simulations (GROMACS) : Reveal stable hydrogen bonds between the propan-2-ol hydroxyl and Asp114 over 100 ns trajectories .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.